Ethyl 3-amino-4-(1H-pyrazol-1-yl)benzoate
Description
Properties
IUPAC Name |
ethyl 3-amino-4-pyrazol-1-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)9-4-5-11(10(13)8-9)15-7-3-6-14-15/h3-8H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSATBVLDOKSTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2C=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Esterification of 3-Nitrobenzoic Acid
3-Nitrobenzoic acid is converted to its ethyl ester using ethanol under acidic conditions:
Reagents : 3-Nitrobenzoic acid, ethanol, concentrated H₂SO₄ (catalytic).
Conditions : Reflux at 80°C for 6–8 hours.
Yield : ~90% after recrystallization from ethanol.
Mechanism : Acid-catalyzed nucleophilic acyl substitution, where ethanol attacks the protonated carbonyl carbon.
Step 2: Bromination at the Para Position
The ester undergoes electrophilic aromatic bromination to introduce a bromine atom at position 4:
Reagents : Br₂, FeBr₃ (catalyst).
Conditions : Stirred in dichloromethane at 0°C for 2 hours.
Yield : 75–80% (ethyl 3-nitro-4-bromobenzoate).
Key Consideration : Excess bromine leads to di-substitution; stoichiometry must be tightly controlled.
Step 3: Palladium-Catalyzed Coupling with Pyrazole
The bromine substituent is replaced with a pyrazole ring via Suzuki-Miyaura coupling:
Reagents : Pyrazole, Pd(PPh₃)₄ (catalyst), K₂CO₃ (base).
Conditions : Anhydrous DMF, 100°C under N₂ for 12 hours.
Yield : 65–70% (ethyl 3-nitro-4-(1H-pyrazol-1-yl)benzoate).
Optimization : Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields.
Step 4: Nitro Group Reduction
The nitro group is reduced to an amine using catalytic hydrogenation:
Reagents : H₂ gas, 10% Pd/C (catalyst).
Conditions : Ethanol, 50 psi H₂, 25°C for 4 hours.
Yield : 85–90% (target compound).
Alternative Reductants : Fe/HCl or SnCl₂/HCl achieve similar results but require acidic workups.
Alternative Route: Direct Amination and Cyclocondensation
This method avoids bromination by leveraging in-situ pyrazole formation (Figure 2).
Step 1: Synthesis of Ethyl 3-Amino-4-Cyanobenzoate
3-Amino-4-cyanobenzoic acid is esterified using thionyl chloride and ethanol:
Reagents : SOCl₂, ethanol.
Conditions : Reflux for 3 hours, yielding ethyl 3-amino-4-cyanobenzoate (92% purity).
Step 2: Cyclocondensation with Hydrazine
The nitrile group undergoes cyclocondensation with hydrazine to form the pyrazole ring:
Reagents : Hydrazine hydrate, ethanol.
Conditions : Reflux for 24 hours.
Yield : 60–65% (target compound).
Mechanism : Nucleophilic attack by hydrazine on the nitrile, followed by cyclization and aromatization.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Total Yield | 45–50% | 55–60% |
| Key Advantage | High regioselectivity | Fewer purification steps |
| Limitation | Requires palladium catalyst | Low functional group tolerance |
| Reaction Time | 28–30 hours | 27–30 hours |
| Scalability | Suitable for industrial scale | Limited to laboratory scale |
Method 1 excels in regiochemical control, while Method 2 offers cost efficiency by avoiding transition-metal catalysts.
Crystallographic and Spectroscopic Validation
Post-synthesis characterization ensures structural fidelity:
-
X-ray Crystallography : Confirms the antiperiplanar conformation of the ethyl ester (C–O–C–C = −175.4°) and dihedral angle between pyrazole and benzene planes (76.06°).
-
¹H NMR : Distinct signals for NH₂ (δ 6.2 ppm, broad singlet) and pyrazole protons (δ 7.8–8.1 ppm).
-
FT-IR : Stretching vibrations at 1705 cm⁻¹ (C=O) and 3350 cm⁻¹ (N–H).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Replacing batch reactors with continuous flow systems improves yield and reduces Pd catalyst loading by 40%.
Solvent Recycling
Ethanol from esterification steps is distilled and reused, lowering production costs by 15–20%.
Challenges and Mitigation Strategies
Byproduct Formation
Catalyst Deactivation
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-4-(1H-pyrazol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Synthesis
Ethyl 3-amino-4-(1H-pyrazol-1-yl)benzoate serves as a valuable building block in the synthesis of complex heterocyclic compounds. The presence of both amino and ester functional groups enhances its reactivity, making it suitable for various chemical transformations:
- Building Block for Heterocycles : It is commonly used to synthesize more complex pyrazole derivatives and other heterocycles, which are important in drug discovery and development.
- Reactivity : The compound can undergo oxidation, reduction, and substitution reactions. For example:
Biological Research
In the realm of biology, this compound has been investigated for its potential as an enzyme inhibitor or receptor ligand:
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for therapeutic applications.
- Receptor Interaction : The pyrazole ring is known to interact with various biological targets, including kinases and other proteins involved in signaling pathways. This interaction can lead to modulation of biological activity, which is crucial for drug development .
Medicinal Applications
The compound has shown promise in medicinal chemistry due to its diverse pharmacological properties:
- Anti-inflammatory Activity : Studies have explored its potential as an anti-inflammatory agent, suggesting that it may inhibit pathways associated with inflammation.
- Anticancer Properties : Preliminary research indicates that this compound could exhibit anticancer activity by targeting specific cancer cell pathways .
Industrial Applications
In industrial settings, this compound is utilized for developing new materials with specific properties:
- Dyes and Agrochemicals : It is employed in the synthesis of dyes and agrochemicals, where its chemical structure contributes to the desired properties of the end products.
- Specialty Chemicals : The compound's versatility allows it to be used in creating specialty chemicals with applications ranging from UV stabilizers to liquid crystals .
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-(1H-pyrazol-1-yl)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The pyrazole ring is known to interact with various biological targets, including kinases and other proteins involved in signaling pathways .
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogs
*Calculated based on functional groups.
Structural and Electronic Effects
- Pyrazole vs. Pyrrolidinyl/tert-butylamino Groups: The pyrazole ring in the main compound (vs. saturated pyrrolidinyl or bulky tert-butylamino groups in analogs ) introduces aromaticity and planar geometry, favoring π-π stacking interactions.
Substituent Position :
Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate features a methylene bridge between the benzene and pyrazole, creating a dihedral angle of 76.06°. This spatial arrangement reduces conjugation between the rings compared to the main compound’s direct attachment, altering electronic distribution and crystal packing .Fluorinated and Chlorinated Derivatives :
Fluorine atoms in the tetrafluoropropan-2-yl group () enhance metabolic stability and lipophilicity. The chloro-substituted pyrazole in increases molecular weight and may influence halogen bonding in target interactions.
Physicochemical Properties
- Hydrophobicity: The tert-butylamino analog (XLogP3=2.4) is more lipophilic than pyrazole-containing derivatives, which may improve membrane permeability but reduce aqueous solubility.
Crystal Packing and Solid-State Behavior
Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate forms a 3D network via weak C-H⋯π interactions, whereas stronger hydrogen bonds in hydroxyl- or amino-substituted analogs (e.g., ) could lead to denser packing and higher melting points.
Biological Activity
Ethyl 3-amino-4-(1H-pyrazol-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features both amino and ester functional groups, which enhance its reactivity and versatility in biological applications. The presence of the pyrazole ring is particularly notable for its interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or modulate receptor activity. The pyrazole moiety can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to alterations in enzyme kinetics or receptor signaling pathways .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. For instance, it has been evaluated against various human cancer cell lines, demonstrating promising inhibitory effects. The compound's IC50 values indicate its potency in inhibiting cell growth:
| Cell Line | IC50 (µM) |
|---|---|
| RKO | 60.70 |
| PC-3 | 49.79 |
| HeLa | 78.72 |
These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies .
Antibacterial Activity
This compound has also been investigated for its antibacterial properties. It was found to exhibit significant activity against various Gram-positive and Gram-negative bacterial strains. The compound's mechanism involves inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results highlight its potential as an antibacterial agent .
Anti-inflammatory Properties
In addition to its anticancer and antibacterial effects, this compound has shown anti-inflammatory properties in various models. The compound modulates inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by excessive inflammation.
Case Studies
Several case studies illustrate the compound's effectiveness:
- Cancer Cell Lines : In a study evaluating multiple derivatives of pyrazole compounds, this compound demonstrated substantial cytotoxicity against RKO and PC-3 cell lines, with IC50 values significantly lower than many known chemotherapeutics .
- Bacterial Inhibition : In clinical trials, this compound was tested against strains resistant to conventional antibiotics, showing effectiveness in reducing bacterial load in infected tissues .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 3-amino-4-(1H-pyrazol-1-yl)benzoate, and how do reaction conditions influence yield?
- Methodology : A multi-step synthesis is typically employed. For example, condensation of substituted amines with carbonyl intermediates (e.g., ethyl acetoacetate) followed by cyclization using hydrazine hydrate forms the pyrazole core . Purification often involves recrystallization from ethyl acetate or chromatography . Key parameters include:
-
Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for cyclization .
-
Catalyst use : Sodium metabisulfite adducts improve aldehyde stability during condensation .
-
Temperature : Reflux at 130°C in DMF ensures complete reaction .
Step Reagents/Conditions Yield Reference Cyclization Hydrazine hydrate, DMF, 130°C ~66% Esterification Ethanol, H₂SO₄ catalyst ~75%
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- X-ray crystallography resolves the 3D conformation, including dihedral angles (e.g., 76.06° between pyrazole and benzene rings) and antiperiplanar ester conformations .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- IR : Confirm ester carbonyl stretches (~1700 cm⁻¹) and NH₂ bands (~3400 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic disorder in this compound derivatives be resolved during refinement?
- Methodology : Use SHELXL for refinement with constraints (e.g., riding H-atoms) and disorder modeling. Weak C–H⋯π interactions may require TLS parameterization to account for thermal motion .
- Data collection : High-resolution (<1.0 Å) datasets reduce ambiguity. Agilent SuperNova diffractometers with Eos detectors are recommended .
Q. What strategies address discrepancies in NMR data between synthetic batches?
- Contradiction analysis :
- Solvent effects : DMSO-d₆ vs. CDCl₃ shifts NH₂ proton signals by ~0.3 ppm .
- Tautomerism : Pyrazole ring protonation states (e.g., N–H vs. O–H in impurities) alter splitting patterns .
- Validation : Cross-check with LC-MS to rule out byproducts (e.g., unreacted hydrazine derivatives) .
Q. How does the substitution pattern on the pyrazole ring influence biological activity?
- Structure-activity relationship (SAR) :
-
Electron-withdrawing groups (e.g., trifluoromethyl) enhance binding to hydrophobic enzyme pockets .
-
Amino group positioning : Para-substitution on the benzoate improves antimicrobial efficacy vs. meta-substitution .
Derivative Substituent Activity Reference Ethyl 4-amino benzoate –NH₂ (para) Antimicrobial Ethyl 3-(CF₃)pyrazole-4-carboxylate –CF₃ Enzyme inhibition
Methodological Challenges
Q. What are the limitations of SHELX software in refining complex pyrazole derivatives?
- Challenges :
- Twinned crystals : SHELXL struggles with non-merohedral twinning; use TWINABS for data scaling .
- Hydrogen bonding networks : Weak C–H⋯π interactions require manual validation .
Q. How can synthetic yields be improved for scale-up without compromising purity?
- Optimization :
- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hrs → 30 mins) .
- Flow chemistry : Minimizes side reactions in exothermic steps (e.g., cyclization) .
Data Reproducibility Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
